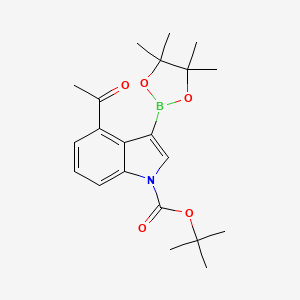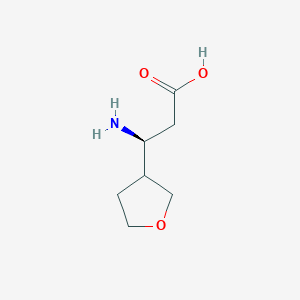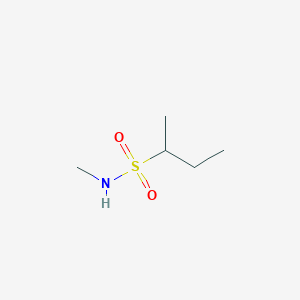
N-methylbutane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylbutane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a butane chain. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methylbutane-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I), which provides a variety of sulfonamide products in reasonable to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of these reactions has been demonstrated, making them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-methylbutane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-methylbutane-2-sulfonamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-methylbutane-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit enzymes involved in folate metabolism, such as dihydropteroate synthetase . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of sulfonamides .
Vergleich Mit ähnlichen Verbindungen
N-methylbutane-2-sulfonamide can be compared with other similar compounds, such as:
Sulfonimidates: These compounds have a sulfur (VI) center and are used as precursors for various organosulfur compounds.
Sulfonamides: A broad class of compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties.
Sulfenamides: Used in the synthesis of valuable organosulfur compounds and as vulcanization accelerators in the rubber industry.
This compound is unique due to its specific structure and the presence of the N-methyl group, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H13NO2S |
|---|---|
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
N-methylbutane-2-sulfonamide |
InChI |
InChI=1S/C5H13NO2S/c1-4-5(2)9(7,8)6-3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
QNDCPIGELQBJHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


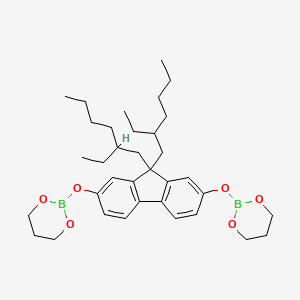
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)
![7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)
![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)

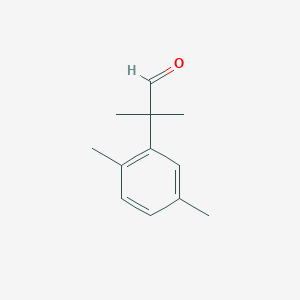
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)
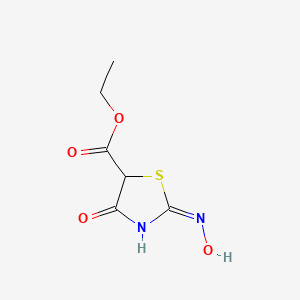

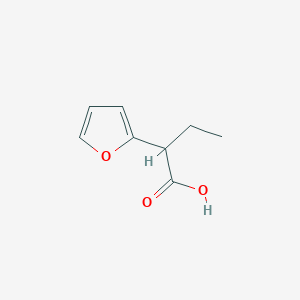
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
